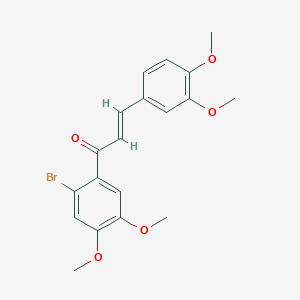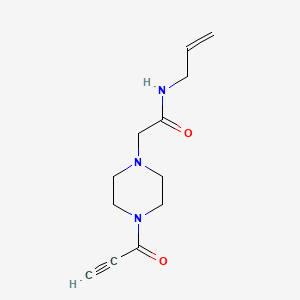
(2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction scheme is as follows:
-
Starting Materials
- 2-BROMO-4,5-DIMETHOXYBENZALDEHYDE
- 3,4-DIMETHOXYACETOPHENONE
-
Reaction Conditions
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux conditions
-
Procedure
- Dissolve the starting materials in the solvent.
- Add the base to the reaction mixture.
- Stir the mixture at the desired temperature until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium
- Products: Corresponding carboxylic acids or ketones
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent such as ethanol or ether
- Products: Corresponding alcohols
-
Substitution
- Reagents: Nucleophiles such as amines, thiols
- Conditions: Solvent such as dimethylformamide or acetonitrile
- Products: Substituted chalcones
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Ethanol, methanol, dimethylformamide, acetonitrile
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted chalcones
Scientific Research Applications
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE has various scientific research applications, including:
-
Chemistry
- Used as a starting material for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
- Used in the development of bioactive compounds and pharmaceuticals.
-
Medicine
- Explored for its therapeutic potential in treating various diseases.
- Studied for its interactions with biological targets and pathways.
-
Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Applied in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets and pathways. The compound can:
-
Bind to Enzymes
- Inhibit or activate specific enzymes involved in metabolic pathways.
- Affect the catalytic activity of enzymes, leading to changes in biochemical processes.
-
Interact with Receptors
- Bind to cellular receptors, modulating signal transduction pathways.
- Influence cellular responses such as proliferation, apoptosis, and differentiation.
-
Modulate Gene Expression
- Affect the expression of genes involved in various biological functions.
- Regulate transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIHYDROXY-PHENYL)-2-PROPEN-1-ONE
- (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXY-PHENYL)-2-BUTEN-1-ONE
Uniqueness
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both bromine and multiple methoxy groups on the phenyl rings. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H19BrO5 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
(E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H19BrO5/c1-22-16-8-6-12(9-17(16)23-2)5-7-15(21)13-10-18(24-3)19(25-4)11-14(13)20/h5-11H,1-4H3/b7-5+ |
InChI Key |
OVXUPGHTJZRJMZ-FNORWQNLSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2Br)OC)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2Br)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Bromophenyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941470.png)

![Methyl 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-1(9),2(7)-dien-4-yl)acetate](/img/structure/B14941478.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14941481.png)
![ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941492.png)
![4,4,6-trimethyl-3'-(3-methylphenyl)-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941501.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B14941506.png)
![methyl 3-(2,4-dichlorophenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14941530.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide](/img/structure/B14941536.png)
![8-ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941543.png)
![2-[(2-aminophenyl)sulfanyl]-4-chloro-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide](/img/structure/B14941547.png)
![2-{[(1,1-Dioxidotetrahydrothiophen-2-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14941555.png)
![N-[(5-Methyl-1H-13-benzodiazol-2-YL)methyl]but-2-ynamide](/img/structure/B14941564.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941565.png)
